Di(1,1'-biphenyl)-4-yldiazene 1-oxide
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Overview
Description
Di(1,1’-biphenyl)-4-yldiazene 1-oxide is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,1’-biphenyl)-4-yldiazene 1-oxide typically involves the oxidation of aromatic amines or azo compounds. One common method is the reduction of nitroso compounds. For instance, the reduction of nitroaromatic aldehydes or ketones can be achieved using glucose as an eco-friendly reductant in an alkaline medium . Other methods include the use of sodium arsenite, sodium alkoxides, alkali metal borohydrides, and selective catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for Di(1,1’-biphenyl)-4-yldiazene 1-oxide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Di(1,1’-biphenyl)-4-yldiazene 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azoxy group is particularly reactive and can participate in a range of transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and zinc in the presence of ammonium chloride are frequently used.
Substitution: Electrophilic aromatic substitution reactions can occur, with reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azoxy group can lead to the formation of azo compounds, while oxidation can yield nitroso derivatives.
Scientific Research Applications
Di(1,1’-biphenyl)-4-yldiazene 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of dyes, pigments, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of Di(1,1’-biphenyl)-4-yldiazene 1-oxide involves its interaction with molecular targets through the azoxy group. This group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial agent or a ligand in coordination chemistry .
Comparison with Similar Compounds
Di(1,1’-biphenyl)-4-yldiazene 1-oxide can be compared with other azoxybenzenes and related compounds:
1,2,5-Thiadiazole 1,1-dioxides: These compounds share similar redox properties and are used in the construction of functional molecular materials.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antiviral properties.
Quinoxaline derivatives: These compounds are extensively studied for their biological activities and applications in material science.
The uniqueness of Di(1,1’-biphenyl)-4-yldiazene 1-oxide lies in its specific structural features and the versatility of the azoxy group, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
oxido-(4-phenylphenyl)-(4-phenylphenyl)iminoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O/c27-26(24-17-13-22(14-18-24)20-9-5-2-6-10-20)25-23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCMONWDYRFEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)C4=CC=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7334-12-5 |
Source
|
Record name | Diazene, di(1,1'-biphenyl)-4-yl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007334125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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